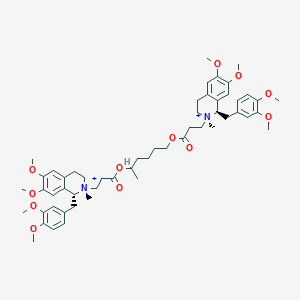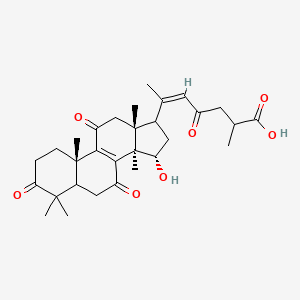
ethyl (2S)-2-amino-4-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-4-methylpent-4-enoate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an amino group, a double bond, and an ester functional group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-amino-4-methylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by first converting the amino acid to its N-protected derivative, followed by esterification and subsequent deprotection to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes or metal complexes can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, isocyanates
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ureas
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in ester hydrolysis reactions. The double bond may also play a role in the compound’s reactivity by undergoing addition reactions with nucleophiles or electrophiles.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-2-amino-4-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-amino-4-methylpentanoate: Lacks the double bond, resulting in different reactivity and applications.
Ethyl (2S)-2-amino-3-methylbut-2-enoate: Has a different position of the double bond, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-4-methylpent-4-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-11-8(10)7(9)5-6(2)3/h7H,2,4-5,9H2,1,3H3/t7-/m0/s1 |
InChI-Schlüssel |
XYHQYYSJUJFHEB-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC(=C)C)N |
Kanonische SMILES |
CCOC(=O)C(CC(=C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)




![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)



![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)
